molecular formula C14H12BrNO4S B14011574 [(Benzylsulfonyl)(bromo)nitromethyl]benzene CAS No. 21272-91-3

[(Benzylsulfonyl)(bromo)nitromethyl]benzene

Cat. No.: B14011574
CAS No.: 21272-91-3
M. Wt: 370.22 g/mol
InChI Key: QUFOSCRXTDASFT-UHFFFAOYSA-N
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Description

[(Benzylsulfonyl)(bromo)nitromethyl]benzene is an organic compound that features a benzene ring substituted with benzylsulfonyl, bromo, and nitromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Benzylsulfonyl)(bromo)nitromethyl]benzene typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl bromide with benzyl mercaptan in the presence of potassium carbonate in acetone. The reaction mixture is refluxed overnight, and the resulting product is filtered and purified . The intermediate product, 1-nitro-3-[(benzylthio)methyl]benzene, is then oxidized using hydrogen peroxide in glacial acetic acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(Benzylsulfonyl)(bromo)nitromethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(Benzylsulfonyl)(bromo)nitromethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Benzylsulfonyl)(bromo)nitromethyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromo group can undergo substitution reactions. The benzylsulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biological and chemical targets.

Comparison with Similar Compounds

[(Benzylsulfonyl)(bromo)nitromethyl]benzene can be compared with other benzene derivatives such as:

Properties

CAS No.

21272-91-3

Molecular Formula

C14H12BrNO4S

Molecular Weight

370.22 g/mol

IUPAC Name

(bromo-nitro-phenylmethyl)sulfonylmethylbenzene

InChI

InChI=1S/C14H12BrNO4S/c15-14(16(17)18,13-9-5-2-6-10-13)21(19,20)11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

QUFOSCRXTDASFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)([N+](=O)[O-])Br

Origin of Product

United States

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